molecular formula C10H10FIZn B14878735 4-(4-Fluorophenyl)-2-butenylzinc iodide

4-(4-Fluorophenyl)-2-butenylzinc iodide

Cat. No.: B14878735
M. Wt: 341.5 g/mol
InChI Key: QSEVDADKCNQXOV-UHFFFAOYSA-M
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Description

4-(4-Fluorophenyl)-2-butenylzinc iodide is an organozinc compound that has gained attention in the field of organic synthesis. This compound is characterized by the presence of a zinc atom bonded to a 4-(4-fluorophenyl)-2-butenyl group and an iodide ion. Organozinc compounds are known for their reactivity and are often used as intermediates in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2-butenylzinc iodide typically involves the reaction of 4-(4-fluorophenyl)-2-butenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:

4(4Fluorophenyl)2butenyl bromide+Zn4(4Fluorophenyl)2butenylzinc iodide4-(4-\text{Fluorophenyl})-2-\text{butenyl bromide} + \text{Zn} \rightarrow 4-(4-\text{Fluorophenyl})-2-\text{butenylzinc iodide} 4−(4−Fluorophenyl)−2−butenyl bromide+Zn→4−(4−Fluorophenyl)−2−butenylzinc iodide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions such as temperature, pressure, and solvent purity is essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2-butenylzinc iodide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile.

    Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Solvents: Tetrahydrofuran (THF) is commonly used due to its ability to stabilize organozinc compounds.

    Inert Atmosphere: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are often complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

4-(4-Fluorophenyl)-2-butenylzinc iodide has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs.

    Material Science: It can be used in the synthesis of novel materials with unique properties.

    Medicinal Chemistry: Research into its potential therapeutic applications, including its use as an intermediate in the synthesis of biologically active compounds.

Mechanism of Action

The mechanism by which 4-(4-Fluorophenyl)-2-butenylzinc iodide exerts its effects is primarily through its reactivity as an organozinc compound. The zinc atom in the compound acts as a nucleophile, facilitating various chemical reactions. In coupling reactions, the zinc atom coordinates with the palladium catalyst, enabling the transfer of the organic group to the target molecule, thereby forming new carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorophenyl)-2-butenylmagnesium bromide: Another organometallic compound with similar reactivity but involving magnesium instead of zinc.

    4-(4-Fluorophenyl)-2-butenyllithium: A lithium-based organometallic compound with higher reactivity compared to the zinc analog.

Uniqueness

4-(4-Fluorophenyl)-2-butenylzinc iodide is unique due to its balanced reactivity and stability. While magnesium and lithium analogs may offer higher reactivity, they are often less stable and more challenging to handle. The zinc compound provides a good compromise between reactivity and stability, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C10H10FIZn

Molecular Weight

341.5 g/mol

IUPAC Name

1-but-3-enyl-4-fluorobenzene;iodozinc(1+)

InChI

InChI=1S/C10H10F.HI.Zn/c1-2-3-4-9-5-7-10(11)8-6-9;;/h5-8H,1,3-4H2;1H;/q-1;;+2/p-1

InChI Key

QSEVDADKCNQXOV-UHFFFAOYSA-M

Canonical SMILES

C=[C-]CCC1=CC=C(C=C1)F.[Zn+]I

Origin of Product

United States

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